molecular formula C20H19NO4S B2431850 2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 923502-24-3

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No.: B2431850
CAS No.: 923502-24-3
M. Wt: 369.44
InChI Key: JUMQNFJDTVQWBW-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group and a methoxynaphthalenyl moiety, which contribute to its distinct chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzylsulfonyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Coupling with 4-Methoxynaphthalene: The benzylsulfonyl chloride is then reacted with 4-methoxynaphthalene in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is unique due to the presence of both benzylsulfonyl and methoxynaphthalenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-25-19-12-11-18(16-9-5-6-10-17(16)19)21-20(22)14-26(23,24)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQNFJDTVQWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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